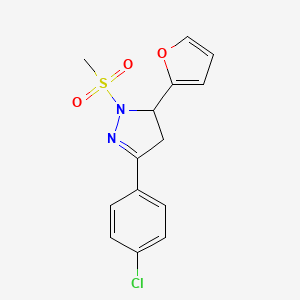
3-(4-chlorophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C14H13ClN2O3S and its molecular weight is 324.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-chlorophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including cytotoxicity, anti-inflammatory effects, and potential applications in treating various diseases.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 4-chlorophenyl group, a furan moiety, and a methylsulfonyl group. These functional groups contribute to its pharmacological properties by influencing the compound's interaction with biological targets.
1. Cytotoxicity
Research has shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate an IC50 value of approximately 39.70 µM against MCF7 breast cancer cells, suggesting its potential as an anticancer agent . The mechanism appears to involve the activation of caspases, which are critical in the apoptotic pathway:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 39.70 | Caspase activation |
| MDA-MB-231 | Varied | Inhibition of survival pathways |
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models . This activity suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Activity
In vitro studies have also evaluated the antimicrobial properties of this pyrazole derivative. It has shown effectiveness against both bacterial and fungal strains, indicating its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
- Anticancer Activity : A study found that pyrazole derivatives with similar structures exhibited potent antiproliferative effects on various cancer cell lines, emphasizing the importance of specific substituents on the pyrazole ring for enhancing activity .
- Neuroprotective Effects : Some analogs have been reported to inhibit metabolic enzymes related to neurodegenerative disorders, showing promise as therapeutic agents for conditions like Alzheimer's disease .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results suggest strong interactions with proteins involved in apoptosis and inflammation pathways. For example, docking simulations indicated favorable binding interactions with caspase enzymes, which are pivotal in inducing apoptosis in cancer cells .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-21(18,19)17-13(14-3-2-8-20-14)9-12(16-17)10-4-6-11(15)7-5-10/h2-8,13H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLALOHVMAFLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













